molecular formula C11H14N2O4 B12621225 {2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid CAS No. 919772-99-9

{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid

Cat. No.: B12621225
CAS No.: 919772-99-9
M. Wt: 238.24 g/mol
InChI Key: WTEYRZHPHBANRG-UHFFFAOYSA-N
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Description

{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid is a chemical compound with the molecular formula C15H21N5O6 It is known for its unique structure, which includes an aminoethyl carbamoyl group attached to a phenoxy acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid typically involves the reaction of 2-(2-aminoethyl)carbamoylphenol with chloroacetic acid under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy acetic acid derivatives.

Scientific Research Applications

{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • {2-[(2-Aminoethyl)carbamoyl]phenoxy}ethanol
  • {2-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid
  • {2-[(2-Aminoethyl)carbamoyl]phenoxy}butanoic acid

Uniqueness

{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid is unique due to its specific structure, which allows for versatile chemical modifications and interactions with various biological targets. Its combination of an aminoethyl carbamoyl group and a phenoxy acetic acid backbone provides distinct chemical and biological properties that are not commonly found in other similar compounds.

Properties

CAS No.

919772-99-9

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

2-[2-(2-aminoethylcarbamoyl)phenoxy]acetic acid

InChI

InChI=1S/C11H14N2O4/c12-5-6-13-11(16)8-3-1-2-4-9(8)17-7-10(14)15/h1-4H,5-7,12H2,(H,13,16)(H,14,15)

InChI Key

WTEYRZHPHBANRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN)OCC(=O)O

Origin of Product

United States

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